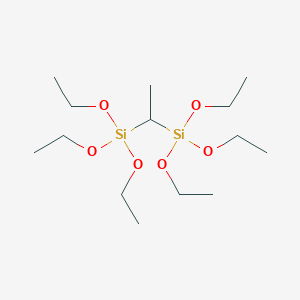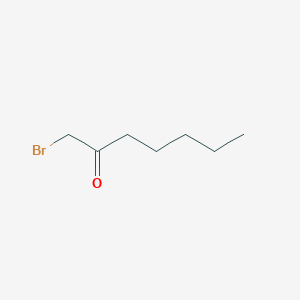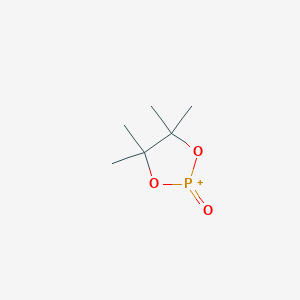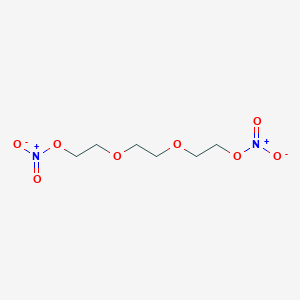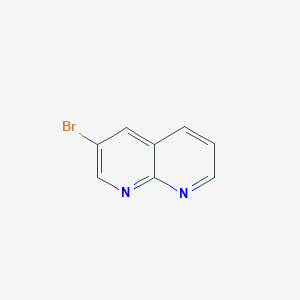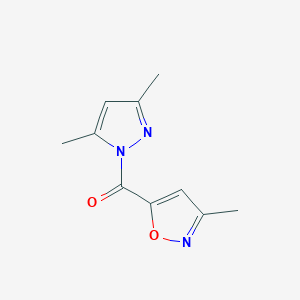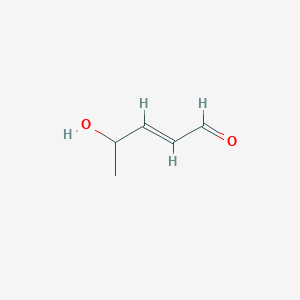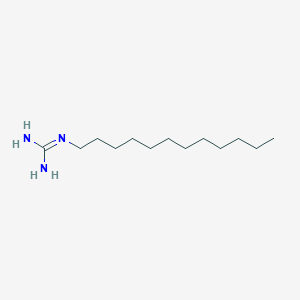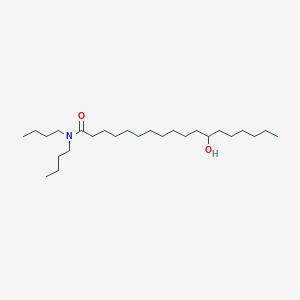
N,N-Dibutyl-12-hydroxyoctadecan-1-amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dibutyl-12-hydroxyoctadecan-1-amide, commonly known as DOA, is a long-chain fatty acid amide that has been extensively studied for its various applications in scientific research. DOA is a white or yellowish powder that is insoluble in water but soluble in organic solvents such as ethanol and chloroform. This compound has a long hydrocarbon chain that makes it an excellent surfactant, emulsifier, and lubricant. In
Mecanismo De Acción
The mechanism of action of DOA is not fully understood. However, it is believed that DOA interacts with the lipid bilayer of cell membranes, altering their structure and function. DOA has been shown to increase the fluidity of lipid bilayers and to enhance the permeability of cell membranes. This may explain its surfactant and emulsifying properties.
Biochemical and Physiological Effects:
DOA has been shown to have various biochemical and physiological effects. It has been shown to increase the solubility and bioavailability of poorly soluble drugs. DOA has also been shown to enhance the permeability of cell membranes, which may increase the absorption of drugs. In addition, DOA has been shown to have anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DOA has several advantages for lab experiments. It is a relatively inexpensive compound that is easy to synthesize and purify. DOA is also stable and has a long shelf life. However, DOA has some limitations for lab experiments. It is insoluble in water, which may limit its use in aqueous systems. In addition, DOA may interfere with some analytical techniques, such as nuclear magnetic resonance spectroscopy.
Direcciones Futuras
There are several future directions for the study of DOA. One direction is the development of new synthesis methods for DOA that are more efficient and environmentally friendly. Another direction is the investigation of the interaction of DOA with cell membranes at the molecular level. This may lead to a better understanding of the mechanism of action of DOA. Finally, the application of DOA in drug delivery systems and other biomedical applications should be further explored.
Conclusion:
In conclusion, N,N-Dibutyl-12-hydroxyoctadecan-1-amide, or DOA, is a long-chain fatty acid amide that has been extensively studied for its various applications in scientific research. DOA has several advantages for lab experiments, including its low cost and stability. However, DOA also has some limitations, such as its insolubility in water. Further research is needed to fully understand the mechanism of action of DOA and to explore its potential applications in drug delivery systems and other biomedical applications.
Métodos De Síntesis
DOA can be synthesized using various methods, including the reaction of butylamine and 12-hydroxystearic acid, the reaction of butylamine and stearoyl chloride, and the reaction of butylamine and stearic acid in the presence of a catalyst. The most common method for synthesizing DOA is the reaction of butylamine and 12-hydroxystearic acid. This method involves the reaction of butylamine with 12-hydroxystearic acid in a solvent such as ethanol or chloroform. The reaction is catalyzed by a strong acid such as sulfuric acid or hydrochloric acid, and the resulting DOA is purified by recrystallization.
Aplicaciones Científicas De Investigación
DOA has been extensively studied for its various applications in scientific research. It has been used as a surfactant in the preparation of nanoparticles, emulsions, and microemulsions. DOA has also been used as a lubricant in the preparation of solid lipid nanoparticles. In addition, DOA has been used as a solubilizer in the preparation of liposomes and as a stabilizer in the preparation of emulsions.
Propiedades
Número CAS |
16169-48-5 |
|---|---|
Nombre del producto |
N,N-Dibutyl-12-hydroxyoctadecan-1-amide |
Fórmula molecular |
C26H53NO2 |
Peso molecular |
411.7 g/mol |
Nombre IUPAC |
N,N-dibutyl-12-hydroxyoctadecanamide |
InChI |
InChI=1S/C26H53NO2/c1-4-7-10-17-20-25(28)21-18-15-13-11-12-14-16-19-22-26(29)27(23-8-5-2)24-9-6-3/h25,28H,4-24H2,1-3H3 |
Clave InChI |
DZJSNRMJNYRMAG-UHFFFAOYSA-N |
SMILES |
CCCCCCC(CCCCCCCCCCC(=O)N(CCCC)CCCC)O |
SMILES canónico |
CCCCCCC(CCCCCCCCCCC(=O)N(CCCC)CCCC)O |
Otros números CAS |
16169-48-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





